molecular formula C15H16N4O6 B11488829 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 2-methoxybenzoylcarbamate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 2-methoxybenzoylcarbamate

Cat. No.: B11488829
M. Wt: 348.31 g/mol
InChI Key: ODEJDJRIOMBXEY-UHFFFAOYSA-N
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Description

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction yields 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl acetate, which is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial activity. Additionally, the compound can inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate is unique due to the presence of the methoxybenzoyl carbamate group, which can enhance its biological activity and specificity compared to other nitroimidazole derivatives. This structural feature may also contribute to its potential as a multifunctional compound in various scientific applications .

Properties

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2-methoxybenzoyl)carbamate

InChI

InChI=1S/C15H16N4O6/c1-10-9-16-14(19(22)23)18(10)7-8-25-15(21)17-13(20)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,17,20,21)

InChI Key

ODEJDJRIOMBXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-]

Origin of Product

United States

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